N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide
Overview
Description
N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide typically involves the amidation of carboxylic acid substrates. One common method includes the reaction of 2-pyrrolidinecarboxylic acid with 2,6-dimethylaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of chlorotriazine bearing 2,6-dimethylphenyl moiety and its ammonium salt has been shown to play a pivotal role in the amidation reaction, leading to better activity and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: N-substituted amides
Scientific Research Applications
N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is a key intermediate in the synthesis of local anesthetics like bupivacaine and ropivacaine.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. In the case of its use as an intermediate in local anesthetics, it acts by blocking sodium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses . This leads to a numbing effect, which is useful in surgical and dental procedures .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: A widely used local anesthetic with a similar structure.
Ropivacaine: Another local anesthetic with a similar mechanism of action.
Lidocaine: A commonly used local anesthetic with a different structure but similar pharmacological effects.
Uniqueness
N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide is unique due to its specific structural features that allow for selective interactions with molecular targets. Its 2,6-dimethylphenyl group provides steric hindrance, which can influence its binding affinity and selectivity .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-4-3-5-10(2)12(9)15-13(16)11-6-7-14-8-11/h3-5,11,14H,6-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJJKEMKAGLERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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